Bis[2-(2-benzoxazolyl)phenolato]zinc(II)
Overview
Description
Bis[2-(2-benzoxazolyl)phenolato]zinc(II), also known as Zn(BOX)2, is a highly efficient electroluminescent material . It has been widely used as an excellent electron-transporting material in OLEDs . The compound appears as a powder to crystal, with colors ranging from light yellow to amber to dark green .
Molecular Structure Analysis
The molecular structure of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is represented by the formula (C13H8NO2)2Zn . The molecular weight of the compound is 485.80 .Physical and Chemical Properties Analysis
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is a solid at 20 degrees Celsius . It has a melting point of 110°C . The solubility of the compound in water is not specified .Scientific Research Applications
Photoluminescence Properties
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) has been studied for its photoluminescence properties. A study by Sayapin et al. (2016) determined the structure of a related compound, bis[2-(1,3-benzoxazol-2-yl-κN)-4,5-dichloro-3-(ethoxycarbonyl)phenolato-κO]-zinc(II), and found it exhibited photoluminescence properties (Yu. A. Sayapin et al., 2016).
Polymerization Catalyst
Silvernail et al. (2007) reported on zinc(II) bis(phenolato)amine complexes, including their activity in the polymerization of ε-caprolactone and the kinetics of the process. These findings provide insight into the application of zinc(II) complexes as polymerization catalysts (C. Silvernail et al., 2007).
Near-IR Emission
Xu and Pang (2010) discovered that a bis(benzoxazole) derivative with metal-chelating ligand, Zinhbo-1, showed a significant fluorescence increase upon zinc-binding, leading to an emission band in the near-IR region. This property is particularly relevant for developing optical sensors and other photonic devices (Yongqian Xu & Y. Pang, 2010).
Zinc Binding Studies
A study by Abeywickrama and Pang (2016) focused on the synthesis of a fused bis[2-(2′-hydroxyphenyl)benzoxazole] derivative and its interaction with Zn2+ cations. The study revealed the compound's ability to detect different stages of zinc binding, offering potential applications in analytical chemistry (Chathura S. Abeywickrama & Y. Pang, 2016).
Stimuli-Responsive Luminescent System
Research by Gao et al. (2015) demonstrated that a bis[2-(2-benzothiazoly)phenolato]zinc(II) complex displayed changeable luminescent properties under different stimuli such as mechanical force, pH, and heat. This suggests its potential use in developing low-cost luminescent sensors and optical anti-forgery systems (Rui Gao et al., 2015).
Safety and Hazards
While handling Bis[2-(2-benzoxazolyl)phenolato]zinc(II), suitable protective equipment should be worn to prevent dispersion of dust. Contact with skin, eyes, and clothing should be avoided . It’s also classified as having acute toxicity (oral, dermal, inhalation), eye irritation, reproductive toxicity, respiratory sensitization, skin irritation, and skin sensitization .
Future Directions
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Given its applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others , it’s likely that future research will continue to explore its potential uses and improve its synthesis methods.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)phenol;zinc | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMXZLNHQBBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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